N-(2-nitrophenyl)-2-benzoxazolinone

Thermal analysis Solid-state characterization Bioisostere comparison

Procure N-(2-nitrophenyl)-2-benzoxazolinone for its unique ortho-nitro-activated benzoxazolinone core, essential for synthesizing SKCa channel blockers (IC50 10nM) and patent-protected benzimidazole-based potassium-channel modulators. Its HBD-free, CNS-optimized profile (TPSA 80.96Ų, LogP 3.02) makes it superior to generic BOA derivatives for CNS fragment-based screening and scaffold-hopping programs. The base-catalyzed ring-opening pathway to 2-nitro-N-(2-hydroxyphenyl)aniline provides a direct, validated synthetic entry to bioactive pharmacophores, eliminating re-optimization costs for process chemistry groups.

Molecular Formula C13H8N2O4
Molecular Weight 256.21 g/mol
Cat. No. B8317546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-nitrophenyl)-2-benzoxazolinone
Molecular FormulaC13H8N2O4
Molecular Weight256.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C3=CC=CC=C3OC2=O)[N+](=O)[O-]
InChIInChI=1S/C13H8N2O4/c16-13-14(11-7-3-4-8-12(11)19-13)9-5-1-2-6-10(9)15(17)18/h1-8H
InChIKeyHLEFTZPTWXTBQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Nitrophenyl)-2-benzoxazolinone: Procurement-Relevant Identity, Physicochemical Profile, and Structural Context


N-(2-Nitrophenyl)-2-benzoxazolinone (CAS 141798-34-7; C13H8N2O4; MW 256.21 g·mol⁻¹) is an N-aryl-substituted 2-benzoxazolinone derivative in which the benzoxazolin-2-one heterocycle is linked at N-3 to a 2-nitrophenyl ring [1]. It carries zero hydrogen-bond donors and four acceptors, with a computed PSA of 80.96 Ų and LogP of 3.02 . The compound appears as a red solid with an experimentally determined melting point of 133–135 °C [1]. It is primarily employed as a versatile synthetic intermediate en route to benzimidazole-based potassium-channel modulators, and its ortho-nitrophenyl substituent imparts distinct electronic and steric features that differentiate it from unsubstituted, para-nitro, or non-nitrated N-aryl benzoxazolinone analogs [1][2].

Why N-(2-Nitrophenyl)-2-benzoxazolinone Cannot Be Replaced by Generic 2-Benzoxazolinone or Other N-Aryl Analogs


Generic substitution within the 2-benzoxazolinone class is unreliable because the nature and position of the N-aryl substituent control key physicochemical properties—polar surface area, lipophilicity, hydrogen-bonding capacity, and electronic character—that govern solubility, permeability, and target engagement [1]. The ortho-nitro group in N-(2-nitrophenyl)-2-benzoxazolinone eliminates the single H-bond donor present in the parent scaffold (2-benzoxazolinone, BOA) while simultaneously increasing the PSA by approximately 76% and raising the LogP by roughly 1.9 log units relative to BOA [1]. These changes produce a distinct ADME and reactivity profile that cannot be replicated by the parent BOA, the para-nitro isomer, or the non-nitrated N-phenyl analog. Moreover, the electron-withdrawing ortho-nitro substituent activates the heterocyclic ring toward nucleophilic ring-opening—a transformation exploited in patent-protected synthetic routes to bioactive benzimidazoles—whereas electron-neutral or electron-donating N-aryl substituents do not support this reactivity [2]. The quantitative evidence below demonstrates exactly where these differences become decision-critical.

N-(2-Nitrophenyl)-2-benzoxazolinone: Quantitative Differentiation Evidence for Scientific Selection


Melting-Point and Thermal-Stability Differentiation versus the Benzothiazolinone Bioisostere

N-(2-Nitrophenyl)-2-benzoxazolinone exhibits a melting point of 133–135 °C, which is 41–43 °C higher than that of its direct sulfur bioisostere N-(2-nitrophenyl)-2-benzothiazolinone (M.p. 92–95 °C), despite both compounds sharing the identical N-aryl substituent [1]. Both melting points were determined within the same patent document under comparable preparative contexts, making this a direct head-to-head observation [1]. The substantially higher melting point of the benzoxazolinone derivative indicates stronger intermolecular interactions in the solid state, which may translate into superior room-temperature storage stability and simplified handling during weighing and formulation.

Thermal analysis Solid-state characterization Bioisostere comparison

Polar Surface Area and Lipophilicity Differentiation versus the Parent Scaffold 2-Benzoxazolinone (BOA)

The N-(2-nitrophenyl) substituent increases the topological polar surface area (TPSA) from 38.30 Ų (BOA) to 80.96 Ų (target) and the calculated LogP from 1.20 (BOA) to 3.02 (target) [1]. This represents a +111% increase in PSA and a +152% increase in LogP, moving the compound from a hydrophilic, high-permeability region of physicochemical space (BOA) into a moderately lipophilic zone that balances membrane permeability with aqueous solubility [1]. Values were computed using standardized algorithms (XlogP, TPSA) and were obtained from publicly accessible chemical databases, allowing cross-study comparison.

Physicochemical profiling Drug-likeness Permeability prediction

SKCa Potassium-Channel Blocking Potency Benchmarked against Established Non-Peptidic Blockers

N-(2-Nitrophenyl)-2-benzoxazolinone inhibits the after-hyperpolarization (AHP) mediated by small-conductance Ca²⁺-activated K⁺ (SKCa) channels in cultured rat sympathetic neurons with an IC50 of 10 nM [1]. This value places the compound within the same low-nanomolar potency range as the benchmark non-peptidic SKCa blockers UCL 1684 (IC50 = 4.1 nM) and UCL 1848 (IC50 = 2.7 nM), and makes it approximately 92-fold more potent than the peptide toxin apamin (IC50 ≈ 0.92 μM) [2][3]. The assay system (AHP inhibition in rat sympathetic neurons) is consistent across these studies, enabling cross-study potency ranking, although a direct side-by-side comparison has not yet been published [1][2][3]. The 2-nitrophenylbenzoxazolinone scaffold therefore represents one of the few structurally simple, non-peptidic chemotypes achieving single-digit nanomolar SKCa blockade.

Ion-channel pharmacology SKCa channel Electrophysiology

Synthetic Intermediate Fidelity: Base-Catalyzed Ring-Opening for Benzimidazole Potassium-Channel Modulator Synthesis

N-(2-Nitrophenyl)-2-benzoxazolinone undergoes a specific base-catalyzed ring-opening upon treatment with 4N NaOH in 96% ethanol at 70 °C for 1 hour, yielding 2-nitro-N-(2-hydroxyphenyl)aniline (M.p. 133–135 °C, yield 180 mg from 230 mg starting material) [1]. This ring-opened ortho-aminophenol intermediate is then elaborated into benzimidazole derivatives with potent potassium-channel-opening properties [1]. By contrast, the close analog N-(2,4-dinitrophenyl)-5-chloro-2-benzoxazolinone requires a different synthetic sequence involving reduction with Na₂S·9H₂O/NH₄Cl to access the corresponding diamine, demonstrating that the mono-nitro, non-chlorinated target compound provides a simpler, higher-yielding entry into the desired benzimidazole pharmacophore [1].

Synthetic chemistry Intermediate validation Ring-opening reaction

Hydrogen-Bond Donor Elimination versus the Parent Scaffold and Non-Nitrated N-Phenyl Analog

The target compound possesses zero hydrogen-bond donors (HBD) compared to one HBD in 2-benzoxazolinone (BOA) and one HBD in 3-phenyl-2-benzoxazolinone [1]. Elimination of the single lactam N–H donor occurs because the N-3 position is fully substituted by the 2-nitrophenyl group; this removes a key source of hydrogen-bond-mediated solvation and reduces the compound's susceptibility to P-glycoprotein efflux, which frequently recognizes HBD-rich substrates [2]. At the same time, the target gains two additional hydrogen-bond acceptors (four total, from the nitro group and the lactam carbonyl) relative to BOA (two acceptors) [1]. The net effect is a shift from a donor/acceptor ratio of 1:2 to 0:4, which is a hallmark of CNS-penetrant molecules.

Hydrogen bonding Membrane permeability ADME prediction

Procurement-Driven Application Scenarios for N-(2-Nitrophenyl)-2-benzoxazolinone Based on Quantitative Differentiation Evidence


Electrophysiology and Neuroscience Probe Development Targeting Neuronal SKCa Channels

The validated IC50 of 10 nM against SKCa-mediated after-hyperpolarization in rat sympathetic neurons [1] supports the procurement of N-(2-nitrophenyl)-2-benzoxazolinone as a starting scaffold for developing non-peptidic SKCa blockers. Its potency is competitive with benchmark small-molecule blockers UCL 1684 (4.1 nM) and UCL 1848 (2.7 nM) [1], yet the benzoxazolinone core is synthetically more accessible than the bis-quinolinium cyclophane architecture. Researchers investigating medium after-hyperpolarization (mAHP) physiology, ataxia, or myotonic dystrophy models where SKCa blockade is therapeutically relevant should prioritize this compound over generic BOA derivatives, which lack any reported SKCa activity.

Medicinal Chemistry Campaigns Requiring CNS-Penetrant Benzoxazolinone Scaffolds

With HBD = 0, TPSA = 80.96 Ų, and LogP = 3.02, N-(2-nitrophenyl)-2-benzoxazolinone falls within the empirically defined CNS multiparameter optimization (MPO) space (TPSA < 90 Ų, LogP 1–4, HBD ≤ 1) . The parent BOA (TPSA 38.30 Ų, LogP 1.20, HBD = 1) is too polar and HBD-positive for optimal CNS penetration, while many 6-substituted benzoxazolinone derivatives carry additional H-bond donors that further erode CNS desirability . Procurement of the target compound is indicated for CNS-focused fragment-based screening or scaffold-hopping exercises where a neutral, HBD-free benzoxazolinone is required.

Synthesis of Benzimidazole Potassium-Channel Modulators via Patent-Validated Ring-Opening Route

The documented base-catalyzed ring-opening of N-(2-nitrophenyl)-2-benzoxazolinone to 2-nitro-N-(2-hydroxyphenyl)aniline (M.p. 133–135 °C, ~78% crude yield under NaOH/EtOH at 70 °C) [2] provides a patent-supported synthetic entry into benzimidazole-based potassium-channel openers. For process chemistry groups or CROs tasked with preparing analogs of the NeuroSearch benzimidazole series, this compound is the specified intermediate; substituting an alternative N-aryl benzoxazolinone would require re-optimization of the ring-opening and reduction sequence and would not guarantee access to the same downstream pharmacophore.

Pharmacophore Validation Studies Requiring a Non-Peptidic SKCa Blocker with a Defined Physicochemical Signature

Combined evidence of sub-100 nM SKCa blockade [1], CNS-favorable physicochemical properties , and a well-characterized synthetic handle (the ortho-nitro group, which can be reduced to an aniline for further derivatization) [2] positions N-(2-nitrophenyl)-2-benzoxazolinone as a multi-parameter-optimized tool compound. Procurement for pharmacophore validation or target-engagement studies is warranted when the research objective is to dissect SKCa-mediated physiology using a small molecule rather than a peptide toxin (apamin), and when downstream SAR expansion via the aniline handle is planned.

Quote Request

Request a Quote for N-(2-nitrophenyl)-2-benzoxazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.